Quinoline N-oxide hydrate
Overview
Description
Quinoline N-oxide hydrate: is a chemical compound with the molecular formula C₉H₇NO·xH₂O. It is a derivative of quinoline, where the nitrogen atom in the quinoline ring is oxidized to form an N-oxide. This compound is known for its ability to form complexes with various metals and is used in a variety of chemical reactions and applications .
Mechanism of Action
Mode of Action
Quinoline N-oxide hydrate is known to undergo various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, and aminations . It can also form complexes with lanthanide chloride .
Biochemical Pathways
It’s known that the compound can be used in the direct alkenylation of quinoline n-oxides via the c (sp 2)–h bond activation process . This suggests that it may influence pathways involving the formation of new C–C bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound is sensitive to exposure to moist air or water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline N-oxide hydrate can be synthesized through the oxidation of quinoline using oxidizing agents such as peracetic acid. The reaction typically involves the following steps:
Oxidation: Quinoline is treated with peracetic acid, which oxidizes the nitrogen atom to form quinoline N-oxide.
Hydration: The resulting quinoline N-oxide is then hydrated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Quinoline N-oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex structures.
Reduction: It can be reduced back to quinoline under specific conditions.
Substitution: It can undergo substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: More complex quinoline derivatives.
Reduction: Quinoline.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinoline N-oxide hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Isoquinoline N-oxide
- 8-Methylquinoline N-oxide
- 6-Methoxyquinoline N-oxide
- Pyridine N-oxide
- 8-Quinolinol N-oxide
Comparison: Quinoline N-oxide hydrate is unique due to its specific structure and reactivity. Compared to similar compounds, it has a higher tendency to form stable complexes with metals, making it particularly useful in coordination chemistry and catalysis .
Properties
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
Record name | Quinoline, 1-oxide, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
Record name | Quinoline, 1-oxide, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 1-oxide, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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